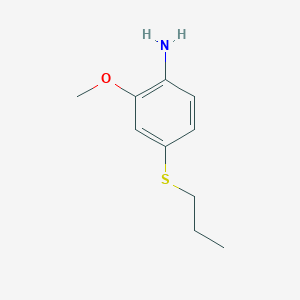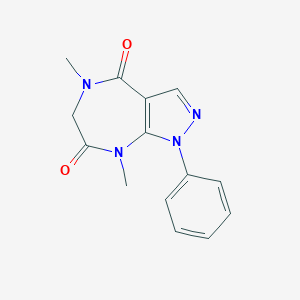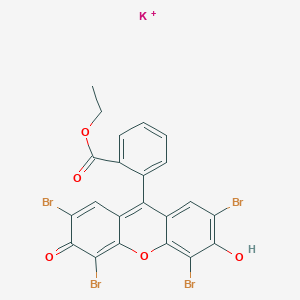
4'-Chloro-2,2':6',2''-terpyridine
Descripción general
Descripción
4’-Chloro-2,2’:6’,2’‘-terpyridine (4’-Cltpy, Cltpy, Cl-terpy) is a tridentate ligand that contains a terpyridine (tpy) site with a Cl site at the 4-position . It coordinates with various metal ions through these two sites to form different coordination polymers .
Molecular Structure Analysis
The molecular structure of 4’-Chloro-2,2’:6’,2’'-terpyridine includes a terpyridine (tpy) site and a Cl site at the 4-position . These two sites are able to bind with different metal ions, thus leading to the coordination polymers with various frameworks .Physical And Chemical Properties Analysis
The physical and chemical properties of 4’-Chloro-2,2’:6’,2’'-terpyridine include a molecular formula of C15H10ClN3, a molecular weight of 267.71, and a melting point of 148-150 °C . It is slightly soluble in water .Aplicaciones Científicas De Investigación
Supramolecular Chemistry
4’-Chloro-2,2’:6’,2’'-terpyridine is widely utilized in supramolecular chemistry for the manufacture of complex structures such as double helicates, dendrimers, micelles, and metallo-supramolecular polymers. These structures have potential applications in drug delivery systems, molecular recognition, and self-assembling materials .
Synthesis of Mono- and Bis-terpyridines
This compound is used in synthesizing mono- and bis-terpyridines, which are important intermediates in the preparation of more complex coordination compounds. These coordination compounds have applications in catalysis, electronic materials, and as ligands for transition metal complexes .
Catalysis
4’-Chloro-2,2’:6’,2’'-terpyridine has been investigated for use in bulk scale synthesis under ambient conditions using a Fe3O4@SiO2 magnetic nanomaterial catalyst. This method has implications for the efficient and scalable production of terpyridine derivatives .
Metal Complexes
The compound is actively involved in the formation of metal complexes, particularly with cadmium(II). Such complexes can be used in optoelectronic devices due to their unique photophysical properties .
Fullerene Derivatives
It is also used in the preparation of fullerene derivatives. Fullerenes have a wide range of applications including organic photovoltaics, drug delivery systems, and as superconductors .
Safety and Hazards
Direcciones Futuras
Future work will focus on further functionalizing this ligand owing to the presence of two chlorine atoms onto the outer rings . It is widely utilized in the field of supramolecular chemistry, which is used to manufacture double helicates, dendrimers, micelles, and metallo-supramolecular polymers .
Relevant Papers The relevant papers retrieved include a study on the synthesis and characterization of Cobalt(ii) terpyridine complexes , a study on the terpyridine isomer game , and a study on the transfer of 4’-chloro-2,2’:6’,2’'-terpyridine platinum (II) between different sites .
Mecanismo De Acción
Target of Action
The primary target of 4’-Chloro-2,2’:6’,2’‘-terpyridine (4’-Cltpy, Cltpy, Cl-terpy) is various metal ions . It acts as a tridentate ligand, containing a terpyridine (tpy) site with a Cl site at the 4-position . The compound coordinates with these metal ions to form different coordination polymers .
Mode of Action
The mode of action of 4’-Chloro-2,2’:6’,2’'-terpyridine involves its interaction with its targets, the metal ions. The compound coordinates with these ions through its two sites (the terpyridine site and the Cl site at the 4-position) to form different coordination polymers .
Biochemical Pathways
The biochemical pathways affected by 4’-Chloro-2,2’:6’,2’'-terpyridine are related to the formation of coordination polymers with metal ions . The downstream effects of these interactions are the formation of various supramolecular structures .
Result of Action
The result of the action of 4’-Chloro-2,2’:6’,2’'-terpyridine is the formation of different coordination polymers when it interacts with various metal ions . These coordination polymers can then be used to manufacture double helicates, dendrimers, micelles, and metallo-supramolecular polymers .
Action Environment
The action of 4’-Chloro-2,2’:6’,2’'-terpyridine can be influenced by various environmental factors. For instance, the presence and concentration of different metal ions in the environment can affect the formation of coordination polymers . .
Propiedades
IUPAC Name |
4-chloro-2,6-dipyridin-2-ylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN3/c16-11-9-14(12-5-1-3-7-17-12)19-15(10-11)13-6-2-4-8-18-13/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHEMFMCEBIJRMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC(=CC(=N2)C3=CC=CC=N3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00349885 | |
| Record name | 4'-Chloro-2,2':6',2''-terpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00349885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Chloro-2,2':6',2''-terpyridine | |
CAS RN |
128143-89-5 | |
| Record name | 4′-Chloro-2,2′:6′,2′′-terpyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=128143-89-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4'-Chloro-2,2':6',2''-terpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00349885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4'-Chloro-2,2':6',2''-terpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: While Cltpy itself does not directly interact with DNA, its copper(II) complexes exhibit DNA-binding abilities. [, ] The specific mode of interaction and downstream effects vary depending on the complex's structure. For instance, some copper(II)-Cltpy complexes demonstrate DNA cleaving activity, while others display efficient DNA interaction without causing cleavage. [, ]
A: Yes, Cltpy-containing platinum(II) complexes have been shown to bind to the free thiol group of human serum albumin (HSA) at Cys-34. [] This interaction suggests a potential natural transport mechanism for delivering platinum(II) drugs to tumor cells.
A: Research suggests that ruthenium(ii) complexes containing Cltpy bind preferentially to histidine and aspartate residues within proteins like human serum albumin. [] This selectivity makes these complexes valuable tools for investigating metallodrug binding sites on proteins.
A: The molecular formula of Cltpy is C15H10ClN3, and its molecular weight is 267.72 g/mol. []
ANone: Commonly employed techniques include:
- NMR Spectroscopy (1H and 13C): Provides structural information about Cltpy and its complexes. [, , , ]
- UV-Vis Spectroscopy: Useful for studying complex formation, electronic transitions, and stability. [, , , , ]
- IR Spectroscopy: Identifies functional groups and analyzes metal-ligand interactions. [, , , , ]
- Mass Spectrometry (ESI-MS and MALDI-TOF): Determines molecular weight and analyzes fragmentation patterns. [, , , ]
A: Cltpy itself is stable in various solvents, but the stability of its metal complexes in aqueous solutions can vary. For example, a manganese(II)-Cltpy complex exhibited instability at room temperature but improved stability at lower temperatures (5°C). []
ANone: Cltpy has been successfully incorporated into various materials, including:
- Polymers: Used to create metallo-supramolecular polymers with tunable properties. [, , , , , ]
- Cellulose Nanocrystals: Leads to the formation of metallo-supramolecular nanocellulosic derivatives with potential applications in electronics and photonics. [, ]
- Polyhedral Silsesquioxane: Creates hybrid materials with potential for electronic, optoelectronic, and photovoltaic applications. []
A: While the provided literature does not explicitly focus on the catalytic activity of Cltpy complexes, their potential as catalysts is implied. For example, terpyridine-functionalized microbeads, synthesized using Cltpy, have been investigated for their ability to chelate various transition metal ions, hinting at potential catalytic applications in organic reactions. [] Further research is needed to explore their catalytic capabilities fully.
ANone: Yes, Density Functional Theory (DFT) calculations have been employed to:
- Study dissociation pathways of copper(II)-amino acid complexes containing Cltpy. []
- Investigate the electronic structure and absorption properties of RhI-terpyridine complexes, including those with Cltpy. []
- Analyze the interactions of Cl− ions with diprotonated terpyridine derivatives, including CltpyH2ClPF6. []
ANone: Substituents significantly influence the properties of the complexes:
- Electron-donating groups (e.g., methoxy, ethoxy) on the terpyridine ring can enhance the electron density at the metal center, potentially impacting redox potentials and reactivity. [, ]
- Electron-withdrawing groups (e.g., chloro, cyano) can decrease electron density at the metal center, influencing stability, reactivity, and spectroscopic properties. [, , ]
- Bulky substituents can impact the complex's geometry and steric accessibility, influencing its interactions with other molecules. [, ]
A: The position and identity of the halogen substituent on the benzoic acid significantly influences the supramolecular assembly of uranyl complexes with Cltpy. [, ] Variations in halogen position and type, alongside the N-donor ligand, dictate the prevalence of halogen bonding, hydrogen bonding, and π-π interactions, including instances of uranyl oxo-functionalization via halogen bonding.
A: While the provided literature does not delve into specific formulation strategies for Cltpy complexes, it highlights the influence of factors like temperature and solvent on stability. [, ] Further research is needed to develop tailored formulation approaches for enhancing their stability, solubility, and bioavailability.
ANone: The provided research focuses primarily on the synthesis, characterization, and fundamental properties of Cltpy and its metal complexes. Information regarding SHE regulations, PK/PD, in vivo studies, toxicology, environmental impact, and other applied aspects is not covered in these papers.
ANone: Cltpy's versatility has fostered collaborations across various disciplines:
- Coordination Chemistry and Materials Science: Development of Cltpy-functionalized polymers, cellulose nanocrystals, and polyhedral silsesquioxane for advanced material applications. [, , , , , , , , ]
- Coordination Chemistry and Biochemistry: Investigating the interactions of Cltpy-containing metal complexes with biomolecules like DNA, proteins, and enzymes for potential therapeutic applications. [, , , , , ]
- Coordination Chemistry and Computational Chemistry: Employing DFT calculations to elucidate the electronic structure, bonding properties, and reactivity of Cltpy complexes. [, , ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(2R)-Oxiran-2-yl]-2H-1,3-benzodioxole](/img/structure/B147744.png)

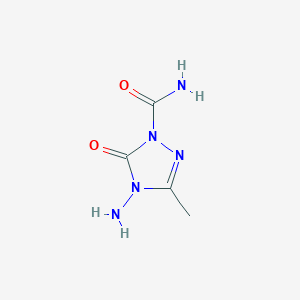


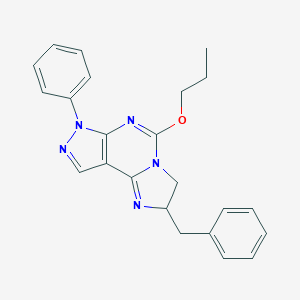
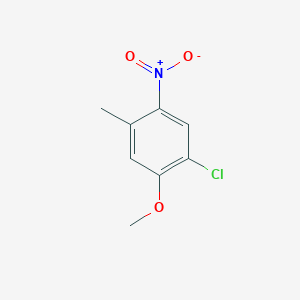
![Benzenamine, 4-[(4-aminophenyl)(4-imino-2,5-cyclohexadien-1-ylidene)methyl]-, monoacetate](/img/structure/B147763.png)


